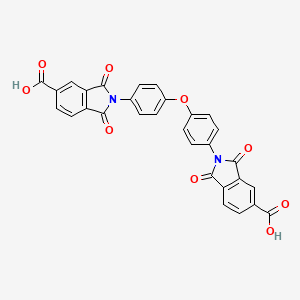
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
描述
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as ODPA, is a chemical compound used in scientific research for its unique properties. ODPA is a dicarboxylic acid that is used in the synthesis of various materials, including polymers, dendrimers, and organic semiconductors. In
作用机制
The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not well understood. However, it is believed that 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) interacts with biological molecules, such as proteins and enzymes, to alter their function. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) may also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to have various biochemical and physiological effects. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in lab experiments is its versatility. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be used in the synthesis of various materials, making it a useful tool for researchers in multiple fields. However, one limitation of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is its toxicity. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to be toxic to certain cell types, and caution should be taken when handling the compound.
未来方向
There are several future directions for the use of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in scientific research. One potential application is in the development of new materials for energy storage and conversion. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)-based materials have shown promise in this area due to their unique electronic properties. Another potential application is in the development of new drug delivery systems. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)-based dendrimers have shown potential as drug carriers due to their high drug-loading capacity and ability to target specific cells. Additionally, further research is needed to better understand the mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) and its potential applications in various fields of science.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a versatile chemical compound with various scientific research applications. Its unique properties make it a useful tool in the synthesis of polymers, dendrimers, and organic semiconductors. While the mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not well understood, it has been shown to have various biochemical and physiological effects. Despite its toxicity, 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has potential for future applications in energy storage, drug delivery, and other areas of scientific research.
科学研究应用
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has a wide range of scientific research applications, including its use in the synthesis of polymers, dendrimers, and organic semiconductors. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is commonly used in the preparation of polyimides, which are high-performance polymers used in various applications, such as electronics, aerospace, and automotive industries. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is also used in the synthesis of dendrimers, which are highly branched macromolecules with unique properties that have potential applications in drug delivery, imaging, and sensing. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is also used in the preparation of organic semiconductors, which have potential applications in electronic devices.
属性
IUPAC Name |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O9/c33-25-21-11-1-15(29(37)38)13-23(21)27(35)31(25)17-3-7-19(8-4-17)41-20-9-5-18(6-10-20)32-26(34)22-12-2-16(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHPOMNXMXIYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxy-bis-N(p-phenylene)-4'-(carboxy)phtalimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B3826100.png)
![7-{[(3-bromophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B3826104.png)
![1-{4-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B3826106.png)
![3-{[(4-chlorophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B3826113.png)
![4-(3-chloro-2-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3826114.png)
![N'-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B3826128.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3826133.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B3826139.png)
![methyl 4-[2-(4-phenyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate](/img/structure/B3826144.png)
![4-[2-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3826151.png)
![1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B3826154.png)

![N-(4-iodophenyl)-2-(4-{[(4-iodophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826166.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3826171.png)